molecular formula C11H12N2O3 B8422617 N-(5-nitro-indan-2-yl)-acetamide

N-(5-nitro-indan-2-yl)-acetamide

Cat. No. B8422617
M. Wt: 220.22 g/mol
InChI Key: WCXIWGHRTWTVAB-UHFFFAOYSA-N
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Patent
US04963587

Procedure details

20.5 g of 2-acetylaminoindan is added gradually into 200 ml of fuming nitric acid under cooling. After the reaction, the reaction mixture is poured onto 100 g of ice, and the solvent is evaporated from the chloroform extract, and the residue is recrystallized from isopropyl alcohol to give 18.6 g of 2-acetylamino-5-nitroindan.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6]1)(=[O:3])[CH3:2].[N+:14]([O-])([OH:16])=[O:15]>>[C:1]([NH:4][CH:5]1[CH2:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:14]([O-:16])=[O:15])[CH:11]=2)[CH2:6]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C)(=O)NC1CC2=CC=CC=C2C1
Name
Quantity
200 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated from the chloroform
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1CC2=CC=C(C=C2C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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